molecular formula C15H11IN2O2 B2907158 (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide CAS No. 327075-25-2

(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide

Cat. No. B2907158
CAS RN: 327075-25-2
M. Wt: 378.169
InChI Key: ZMFQRAMKQAWGKF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.

Mechanism of Action

(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and physiological effects:
(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to inhibit the proliferation and migration of B-cells. (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In clinical trials, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has shown promising results in patients with relapsed/refractory CLL and MCL.

Advantages and Limitations for Lab Experiments

One advantage of (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide is its specificity for BTK, which reduces the risk of off-target effects. (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide is its potential to cause adverse effects, such as bleeding and infections. In addition, the optimal dosing regimen and combination therapies for (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide are still being evaluated in clinical trials.

Future Directions

Future studies on (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide could focus on the following areas:
1. Combination therapy: (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has shown promising results in combination with other anti-cancer agents, such as venetoclax and rituximab. Further studies could investigate the optimal dosing regimen and efficacy of (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide in combination with other agents.
2. Biomarker identification: Biomarkers that predict response to (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide could be identified to improve patient selection and treatment outcomes.
3. Resistance mechanisms: Resistance to BTK inhibitors, including (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide, can develop over time. Further studies could investigate the mechanisms of resistance and develop strategies to overcome it.
4. New indications: (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide could be evaluated in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma.
In conclusion, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical and clinical studies. Further studies are needed to optimize its dosing regimen and combination therapies, identify biomarkers for patient selection, and overcome resistance mechanisms.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2-iodobenzoic acid, which is then converted to 2-iodobenzonitrile. The nitrile group is then converted to an amide using 2-amino-5-methylfuran as a nucleophile. The resulting compound is then subjected to a Horner-Wadsworth-Emmons reaction to introduce the acrylamide moiety. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor regression. (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFQRAMKQAWGKF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.